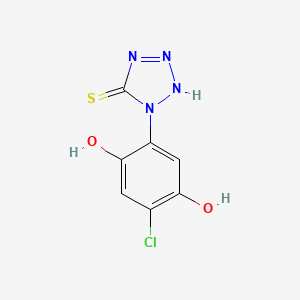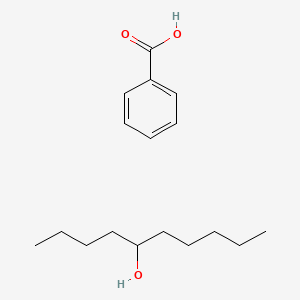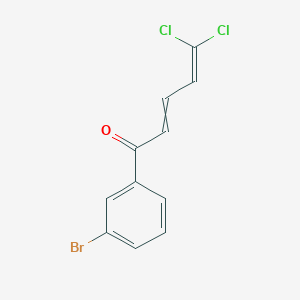![molecular formula C17H18OSe B12560644 Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- CAS No. 185421-42-5](/img/structure/B12560644.png)
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- is an organoselenium compound characterized by the presence of a benzene ring, a phenyl group, and a selenoether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- typically involves the reaction of 2-phenyl-2-(2-propenyloxy)ethanol with selenium reagents. One common method is the reaction of the alcohol with selenium dioxide (SeO2) in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate selenoxide, which undergoes a rearrangement to yield the desired selenoether compound.
Industrial Production Methods
Industrial production of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- undergoes various chemical reactions, including:
Oxidation: The selenoether linkage can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding selenide using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Halogenated, nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- has several scientific research applications:
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- involves its interaction with molecular targets through the selenoether linkage. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in antioxidant defense. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and the regulation of redox-sensitive signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2-propenyloxy)-: Lacks the selenium atom, making it less effective in redox reactions.
Benzene, [(2-methyl-2-propenyl)oxy]-: Contains a methyl group instead of a phenyl group, altering its chemical reactivity and applications.
Uniqueness
Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]- is unique due to the presence of the selenium atom, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in fields such as medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
185421-42-5 |
|---|---|
Molekularformel |
C17H18OSe |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
(2-phenyl-2-prop-2-enoxyethyl)selanylbenzene |
InChI |
InChI=1S/C17H18OSe/c1-2-13-18-17(15-9-5-3-6-10-15)14-19-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2 |
InChI-Schlüssel |
FFZFNXMOIPIDQF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)


![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

